molecular formula C16H20N2O2 B7497700 azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone

azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B7497700
M. Wt: 272.34 g/mol
InChI Key: KFYHSKQWAZZYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone, also known as AMIM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AMIM is a synthetic compound that is structurally similar to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. In

Scientific Research Applications

Azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been used in various scientific research studies, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a potential anticancer agent. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone involves its interaction with serotonin receptors in the brain. Specifically, this compound acts as a partial agonist at the 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. By binding to this receptor, this compound can modulate serotonin signaling in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its anxiolytic and antidepressant effects, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons. This compound has also been shown to decrease the levels of corticosterone, a hormone that is released in response to stress.

Advantages and Limitations for Lab Experiments

One advantage of using azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone in lab experiments is its specificity for the 5-HT1A receptor, which allows for more targeted research on serotonin signaling. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone. One area of interest is its potential as a treatment for mood disorders, such as anxiety and depression. Further research is needed to determine the optimal dosing and duration of treatment for these conditions. Another area of interest is its potential as an anticancer agent. Future studies could explore the mechanisms of action of this compound in cancer cells and its potential use in combination with other anticancer agents. Finally, research on the long-term effects of this compound could help to elucidate its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone involves the reaction between 6-methoxyindole-2-carboxylic acid and azepan-1-amine. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in the presence of dimethylformamide (DMF) as a solvent. The resulting product is purified using column chromatography to obtain this compound in its pure form.

Properties

IUPAC Name

azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-20-13-7-6-12-10-15(17-14(12)11-13)16(19)18-8-4-2-3-5-9-18/h6-7,10-11,17H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYHSKQWAZZYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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